Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and catalysts like sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper safety and environmental protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the thiazole ring.
Scientific Research Applications
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the effects of thiazole derivatives on biological systems.
Industrial Applications: It may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets in biological systems. The thiazole ring can participate in binding to enzymes or receptors, altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Other thiazole derivatives, such as those used in antimicrobial and antifungal applications, are structurally related.
Uniqueness
Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H12BrNO2S |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3 |
InChI Key |
NCGBNZLYWGDLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)Br)C(=O)OC |
Origin of Product |
United States |
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